
Dibenzothiophene, 1,3,7,8-tetrachloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,7,8-Tetrachlorodibenzo[b,d]thiophene is a polycyclic aromatic sulfur heterocycle (PASH) that has garnered attention due to its structural similarity to dioxins and its potential environmental and health impacts. This compound is characterized by the presence of four chlorine atoms and a sulfur atom integrated into a dibenzothiophene framework.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,8-Tetrachlorodibenzo[b,d]thiophene typically involves the chlorination of dibenzothiophene. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms are introduced at the 1, 3, 7, and 8 positions of the dibenzothiophene ring.
Industrial Production Methods
Industrial production of 1,3,7,8-Tetrachlorodibenzo[b,d]thiophene may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of chlorination.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,7,8-Tetrachlorodibenzo[b,d]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce partially dechlorinated derivatives.
Applications De Recherche Scientifique
1,3,7,8-Tetrachlorodibenzo[b,d]thiophene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of chlorinated aromatic sulfur compounds.
Biology: Research focuses on its toxicological effects and its interaction with biological systems.
Medicine: Studies investigate its potential as a therapeutic agent or its role in drug metabolism.
Industry: It is used in the development of materials with specific properties, such as flame retardants and polymers.
Mécanisme D'action
The mechanism of action of 1,3,7,8-Tetrachlorodibenzo[b,d]thiophene involves its interaction with cellular components, leading to various biological effects. It can bind to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism. This binding can lead to the activation or repression of target genes, resulting in changes in cellular processes such as detoxification, oxidative stress response, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A highly toxic dioxin with similar structural features but with oxygen atoms instead of sulfur.
Polychlorinated biphenyls (PCBs): Chlorinated aromatic compounds with similar environmental persistence and toxicity.
Polychlorinated dibenzofurans (PCDFs): Compounds structurally related to dioxins but with a furan ring.
Uniqueness
1,3,7,8-Tetrachlorodibenzo[b,d]thiophene is unique due to the presence of a sulfur atom in its structure, which influences its chemical reactivity and biological interactions. This sulfur atom can participate in redox reactions, making the compound distinct from its oxygen-containing analogs.
Propriétés
Numéro CAS |
134705-52-5 |
|---|---|
Formule moléculaire |
C12H4Cl4S |
Poids moléculaire |
322.0 g/mol |
Nom IUPAC |
1,3,7,8-tetrachlorodibenzothiophene |
InChI |
InChI=1S/C12H4Cl4S/c13-5-1-9(16)12-6-3-7(14)8(15)4-10(6)17-11(12)2-5/h1-4H |
Clé InChI |
VTZRCWACPSHZTG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1SC3=CC(=C(C=C32)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B11810446.png)

![N,8-Dimethylpyrido[2,3-d]pyridazin-5-amine](/img/structure/B11810452.png)
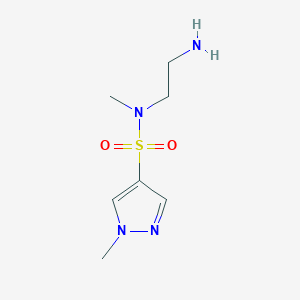
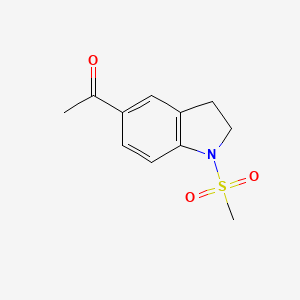

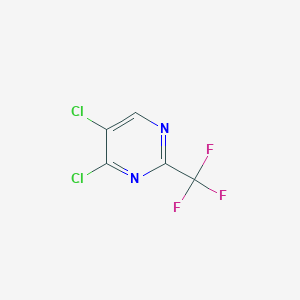
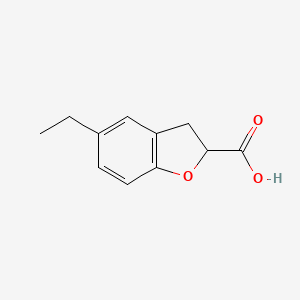

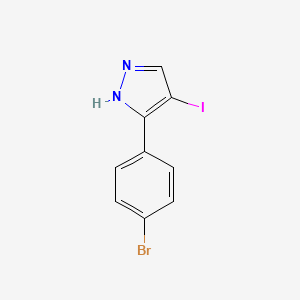
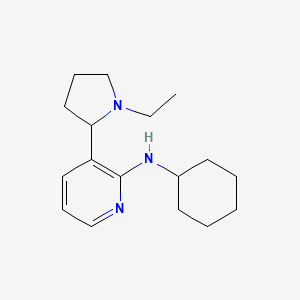
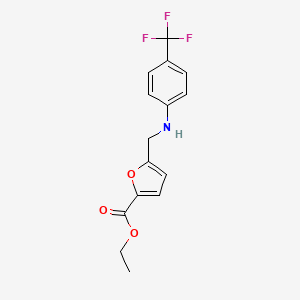
![4-(4-Ethylphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11810520.png)
